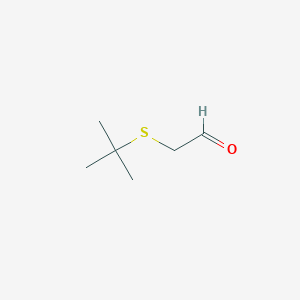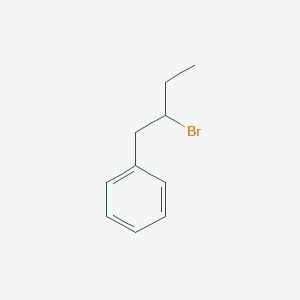
(2-Bromobutyl)benzene
Descripción general
Descripción
(2-Bromobutyl)benzene is a chemical compound with the molecular formula C10H13Br . It is an aromatic compound where a benzene ring is attached to a 2-bromobutyl group .
Molecular Structure Analysis
(2-Bromobutyl)benzene contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .
Chemical Reactions Analysis
Benzene, a component of (2-Bromobutyl)benzene, undergoes various reactions such as halogenation, nitration, sulfonation, alkylation, and acylation . The specific reactions of (2-Bromobutyl)benzene may vary based on the presence of the 2-bromobutyl group.
Physical And Chemical Properties Analysis
Benzene, a component of (2-Bromobutyl)benzene, is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma. It is immiscible with water but is readily miscible with organic solvents . The specific physical and chemical properties of (2-Bromobutyl)benzene may vary based on the presence of the 2-bromobutyl group.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
(Qingpeng Wang et al., 2012) studied a compound related to (2-Bromobutyl)benzene, where the bromobutyl group lies on one side of the carbazole ring plane, exhibiting a zigzag shape. This study contributes to understanding the crystal structures involving bromobutyl groups, which can be significant in material science and molecular engineering.
Synthesis of Complex Compounds
(E. Lindner & M. Khanfar, 2001) achieved the synthesis of 1,3,5-tris(4'-bromobutyl)benzene. This compound reacts to form various complex compounds, demonstrating the versatility of bromobutyl derivatives in organic synthesis, especially in creating metal-containing heterocycles.
Formation of Alkyl Halide Derivatives
(A. Bond et al., 2006) studied the formation of various alkyl halide derivatives from 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene, again underscoring the importance of bromobutyl derivatives in synthesizing new chemical entities.
Solubility and Phase-Transfer Catalysis
(Liang-sun Lee and Hsing-yei Huang, 2002) focused on tetrabutylammonium bromide's solubility in benzene, highlighting the role of bromobutyl compounds in phase-transfer catalysis, a crucial technique in organic synthesis.
Spectroscopy and Molecular Analysis
(E. I. Al’shits et al., 1976) explored the phosphorescence spectra of certain organic molecules in bromobutyl, providing insights into the molecular vibrations and electronic states, crucial for understanding material properties at the molecular level.
Bromination Mechanisms
(S. Srivastava et al., 1996) carriedout regiospecific bromination of benzene derivatives, illustrating the chemical mechanisms involving bromobutyl compounds. Such studies are fundamental in organic chemistry for understanding and developing new bromination techniques.
Synthesis and Characterization of Functionalized Compounds
(H. Fink et al., 1997) synthesized and characterized new compounds involving bromobenzene derivatives. Their work contributes to the development of organometallic chemistry and the synthesis of novel functional materials.
Catalysis and Reaction Studies
(K. Bratlie et al., 2007) investigated benzene hydrogenation using bromobutyl compounds, indicating the role of such compounds in catalysis and reaction mechanisms, which is vital in industrial chemistry and material science.
Transport Properties in Polymers
(T. Aminabhavi & R. S. Khinnavar, 1993) explored the transport of benzene derivatives in bromobutyl rubber, contributing to the understanding of polymer-solvent interactions and the development of materials with specific transport properties.
Safety And Hazards
Propiedades
IUPAC Name |
2-bromobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERHBGCKWEWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291434 | |
| Record name | (2-Bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromobutyl)benzene | |
CAS RN |
81012-82-0 | |
| Record name | NSC75467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



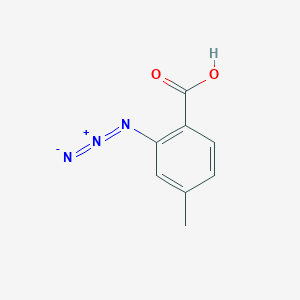
![Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester](/img/structure/B1660570.png)
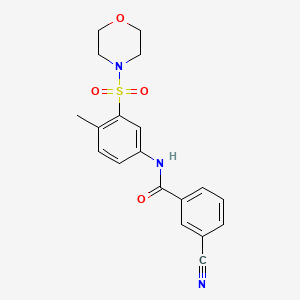
![Butanoic acid, 4-[(phenoxyacetyl)amino]-](/img/structure/B1660573.png)
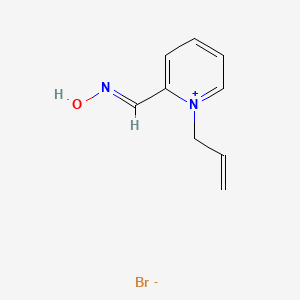
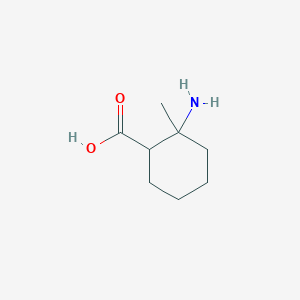
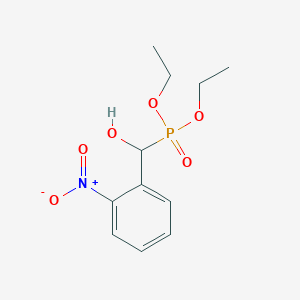
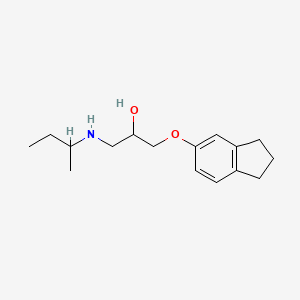
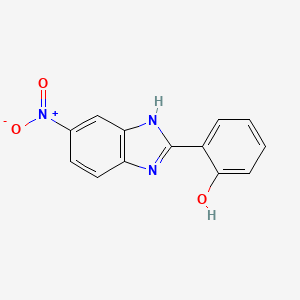
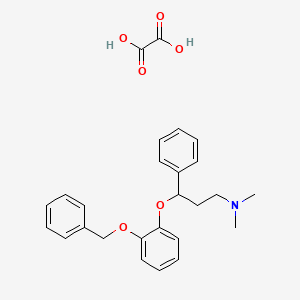
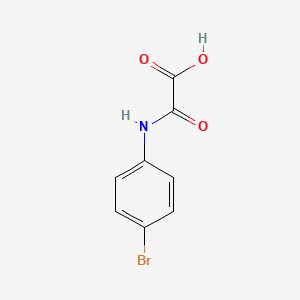
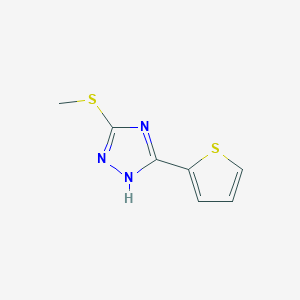
![8-(4-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1660590.png)
